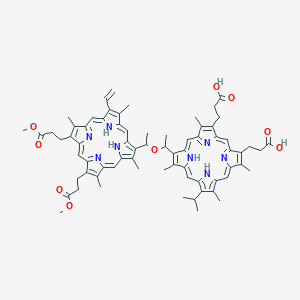

Phdehe

Description

Properties

CAS No. |

121806-85-7 |

|---|---|

Molecular Formula |

C71H78N8O9 |

Molecular Weight |

1187.4 g/mol |

IUPAC Name |

3-[18-(2-carboxyethyl)-13-[1-[1-[17-ethenyl-8,12-bis(3-methoxy-3-oxopropyl)-3,7,13,18-tetramethyl-21,24-dihydroporphyrin-2-yl]ethoxy]ethyl]-3,7,12,17-tetramethyl-8-propan-2-yl-22,23-dihydroporphyrin-2-yl]propanoic acid |

InChI |

InChI=1S/C71H78N8O9/c1-16-44-34(4)52-28-63-70(40(10)55(78-63)26-50-37(7)47(19-23-67(84)86-14)60(74-50)32-61-48(20-24-68(85)87-15)38(8)51(75-61)27-57(44)72-52)42(12)88-43(13)71-41(11)56-30-62-69(33(2)3)39(9)54(77-62)25-49-35(5)45(17-21-65(80)81)58(73-49)31-59-46(18-22-66(82)83)36(6)53(76-59)29-64(71)79-56/h16,25-33,42-43,72,77-79H,1,17-24H2,2-15H3,(H,80,81)(H,82,83) |

InChI Key |

AKCPAFUNQZKKNO-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)OC(C)C6=C(C7=CC8=C(C(=C(N8)C=C9C(=C(C(=N9)C=C1C(=C(C(=N1)C=C6N7)C)CCC(=O)O)CCC(=O)O)C)C)C(C)C)C)C)C(=C4CCC(=O)OC)C)C(=C3C)CCC(=O)OC)C=C |

Canonical SMILES |

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)OC(C)C6=C(C7=CC8=C(C(=C(N8)C=C9C(=C(C(=N9)C=C1C(=C(C(=N1)C=C6N7)C)CCC(=O)O)CCC(=O)O)C)C)C(C)C)C)C)C(=C4CCC(=O)OC)C)C(=C3C)CCC(=O)OC)C=C |

Synonyms |

1-(3-(1-hydroxyethyl)deuteroporphyrin-8-yl)-1'-(8-vinyldeuteroporphyrin dimethyl ester-3-yl)ethyl ester PHDEHE protoporphyrin dimethyl ester hematoporphyrin ethe |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

The industrial production of Flosatidil involves large-scale chemical synthesis under controlled conditions. The process typically includes the use of specialized equipment to ensure the purity and consistency of the final product. The exact methods used in industrial production are often proprietary and protected by patents .

Chemical Reactions Analysis

Types of Reactions

Flosatidil undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions involving Flosatidil include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and pressure, depend on the desired reaction and the nature of the reagents used .

Major Products Formed

The major products formed from the reactions involving Flosatidil depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

Chemistry: Used as a research tool to study calcium channel blockers and their effects on cellular processes.

Biology: Investigated for its role in modulating calcium ion channels in biological systems.

Medicine: Explored for its therapeutic potential in treating neurological disorders and cardiovascular diseases, particularly angina pectoris.

Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery

Mechanism of Action

Flosatidil exerts its effects by blocking voltage-gated calcium channels (VDCCs). This inhibition prevents the influx of calcium ions into cells, which is crucial for various cellular processes, including muscle contraction and neurotransmitter release. By blocking these channels, Flosatidil can modulate the activity of neurons and cardiac cells, making it useful in treating conditions like angina pectoris .

Comparison with Similar Compounds

Limitations of Available Evidence

Key observations:

- Guidelines vs. substance : –20 emphasize publication standards (e.g., formatting, referencing) rather than chemical data .

Hypothetical Framework for Comparison

If "Phdehe" were a phosphine-alkene ligand or flame-retardant derivative (inferred from and ), a comparison might include:

Table 1: Hypothetical Structural and Functional Comparison

Recommendations for Further Inquiry

Verify nomenclature: Cross-reference chemical databases (e.g., SciFinder, Reaxys) for "this compound" or similar terms (e.g., "PheDHE").

Consult specialized literature : Prioritize journals like Medicinal Chemistry Research () or Toxicology and Applied Pharmacology () for compound-specific studies.

Leverage synthesis protocols : Apply methodologies from and (e.g., compound characterization, mass spectrometry) to hypothetical analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.